molecular formula C30H26N2O2 B182812 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione CAS No. 4606-77-3

1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione

Cat. No. B182812
CAS RN: 4606-77-3
M. Wt: 446.5 g/mol
InChI Key: VFICXHXHYCLJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione, also known as DMQA, is a synthetic organic compound that has gained significant attention in the field of materials science and biomedical research. DMQA is a highly fluorescent molecule that exhibits excellent photophysical properties, making it an ideal candidate for various applications such as organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy (PDT).

Mechanism Of Action

The mechanism of action of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione varies depending on its application. In OLEDs, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a fluorescent emitter, where it emits light upon excitation by an electrical current. In bioimaging, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a fluorescent probe, where it emits light upon excitation by a light source. In PDT, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a photosensitizer, where it generates singlet oxygen upon irradiation, leading to the destruction of cancer cells.

Biochemical And Physiological Effects

1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to exhibit low toxicity and excellent biocompatibility, making it an ideal candidate for biomedical applications. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to be stable under physiological conditions, making it suitable for in vivo applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione is its excellent photophysical properties, which make it an ideal candidate for various applications such as OLEDs, bioimaging, and PDT. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione exhibits low toxicity and excellent biocompatibility, making it suitable for biomedical applications. However, one of the limitations of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione is its high cost of synthesis, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione. One potential direction is the optimization of the synthesis method to reduce the cost of production. Additionally, further research is needed to explore the potential applications of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione in other fields such as optoelectronics and catalysis. Furthermore, the development of new derivatives of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione with improved properties may lead to the discovery of new applications and potential therapeutic agents.

Synthesis Methods

1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with anthracene-9,10-dione in the presence of a Lewis acid catalyst. The resulting product is then purified through column chromatography to obtain the pure 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione compound.

Scientific Research Applications

1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of OLEDs, where 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to exhibit high efficiency and stability as an emitter material. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been used as a fluorescent probe for bioimaging applications, owing to its high quantum yield and excellent photostability. Furthermore, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has shown great potential as a photosensitizer in PDT, where it can generate singlet oxygen upon irradiation, leading to the destruction of cancer cells.

properties

CAS RN

4606-77-3

Product Name

1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

1,4-bis(2,3-dimethylanilino)anthracene-9,10-dione

InChI

InChI=1S/C30H26N2O2/c1-17-9-7-13-23(19(17)3)31-25-15-16-26(32-24-14-8-10-18(2)20(24)4)28-27(25)29(33)21-11-5-6-12-22(21)30(28)34/h5-16,31-32H,1-4H3

InChI Key

VFICXHXHYCLJQE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4C)C)C(=O)C5=CC=CC=C5C3=O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4C)C)C(=O)C5=CC=CC=C5C3=O)C

Origin of Product

United States

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